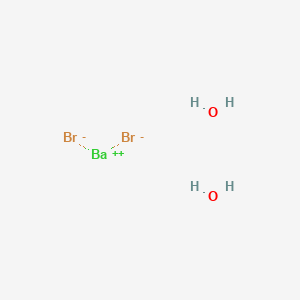

BARIUM BROMIDE DIHYDRATE

Description

Significance in Contemporary Inorganic Chemistry and Materials Science Research

In modern inorganic chemistry, barium bromide dihydrate is primarily utilized as a precursor for the synthesis of other barium compounds. multichemexports.com It serves as a reliable source of barium ions (Ba²⁺) and bromide ions (Br⁻) for various chemical reactions, including precipitation reactions. multichemexports.comchemimpex.com

The significance of this compound extends prominently into materials science. It is a key component in the manufacturing of specialized optical materials, including certain types of glass and crystals, where it helps to achieve specific refractive properties. multichemexports.comchemimpex.com The compound is also employed in the development of advanced ceramics and electronic components. chemimpex.com Researchers in materials science utilize it in the synthesis of barium-based materials that are integral to the production of phosphors and certain photoelectric devices. qsstudy.comchemimpex.com Its role as a starting material for compounds with unique optical characteristics makes it valuable for applications in specialized optical devices. multichemexports.com

Historical Evolution of Academic Studies on Barium Bromide Hydrates

The most notable historical application of barium bromide is linked to the pioneering work of Marie Curie. She utilized a process of fractional crystallization with barium bromide to isolate and purify radium. qsstudy.comchemeurope.comqsstudy.com This method was effective because radium preferentially precipitates from a barium bromide solution, leading to a higher concentration of radium in the crystalline solid compared to the solution. chemeurope.comqsstudy.com

Early academic studies on barium bromide hydrates focused on understanding their fundamental physical and chemical properties. Investigations into the crystal structure of this compound have been conducted to elucidate the arrangement of atoms and water molecules within the crystal lattice. aip.orgaip.org For instance, proton magnetic resonance studies have been used to investigate the four-proton system within the dihydrate crystal, revealing details about the intramolecular and intermolecular proton-proton distances. aip.orgaip.org These foundational studies have been crucial for later research into its applications.

Current Trajectories and Open Questions in this compound Investigations

Current research continues to explore new applications for this compound, particularly in advanced materials. One area of investigation is its incorporation into semi-organic nonlinear optical (NLO) crystals, such as L-Methionine Barium Bromide (LMBB), which are studied for potential use in optical limiting applications. researchgate.net Another research trajectory involves the study of binary salt mixtures containing barium bromide for thermal energy storage and sorption cooling applications. researchgate.net

The global market for this compound powder is projected to grow, driven by its use in the chemical, pharmaceutical, and electronics industries. marketresearchintellect.com This trend suggests an increasing demand for the compound in various high-tech applications.

Open questions in the field revolve around the synthesis of novel composite materials and the precise tailoring of the compound's properties for specific applications. Researchers are exploring how doping or combining this compound with other materials can lead to enhanced functionalities. researchgate.net Further investigation into the kinetics of its reactions and its behavior in complex systems remains an active area of study to optimize its performance in both established and emerging technologies. researchgate.netresearchgate.net

Research Data on this compound

The following tables provide key data based on research findings.

Table 1: Physical and Chemical Properties of Barium Bromide and Its Dihydrate Form

| Property | Barium Bromide (Anhydrous) | This compound |

| Chemical Formula | BaBr₂ | BaBr₂·2H₂O |

| Molar Mass | 297.14 g/mol | 333.17 g/mol chemimpex.comchemimpex.com |

| Appearance | White solid qsstudy.com | White crystalline solid multichemexports.comchemimpex.com |

| Density | 4.78 g/cm³ qsstudy.comqsstudy.com | 3.58 g/cm³ qsstudy.comchemimpex.comchemicalbook.com |

| Melting Point | 857 °C qsstudy.comqsstudy.com | Decomposes multichemexports.com |

| Boiling Point | 1,835 °C qsstudy.comqsstudy.com | Not applicable |

| Solubility in Water | 92.2 g/100 mL (0°C) qsstudy.comqsstudy.com | Soluble multichemexports.com |

| Crystal Structure | Orthorhombic chemicalbook.com | Monoclinic aip.orgresearchgate.net |

Table 2: Summary of Research Applications

| Application Area | Specific Use |

| Chemical Synthesis | Precursor for other barium compounds and bromides. multichemexports.comqsstudy.com |

| Reagent for precipitation reactions. multichemexports.comchemimpex.com | |

| Materials Science | Manufacturing of optical glass and phosphors. qsstudy.comchemimpex.com |

| Synthesis of advanced ceramics and electronic components. chemimpex.com | |

| Historical Science | Purification of radium via fractional crystallization. chemeurope.comqsstudy.com |

| Analytical Chemistry | Reagent for the detection and quantification of ions. chemimpex.com |

Properties

CAS No. |

7791-28-8 |

|---|---|

Molecular Formula |

BaBr2H4O2 |

Molecular Weight |

333.17 g/mol |

IUPAC Name |

barium(2+);dibromide;dihydrate |

InChI |

InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChI Key |

HQQMRSGBIPFNSN-UHFFFAOYSA-L |

SMILES |

O.O.[Br-].[Br-].[Ba+2] |

Canonical SMILES |

O.O.[Br-].[Br-].[Ba+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization Science of Barium Bromide Dihydrate

Solution-Phase Crystal Growth Techniques for Barium Bromide Dihydrate

The growth of high-quality single crystals of this compound from a solution phase is governed by principles of thermodynamics and kinetics. The primary method involves the crystallization from a supersaturated aqueous solution. rxmarine.commuscatchemical.com

Controlled Evaporation and Temperature Fluctuation Methods

Controlled evaporation is a common technique for growing crystals from a solution. For this compound, this involves preparing a concentrated aqueous solution of barium bromide and allowing the solvent (water) to evaporate slowly. This gradual removal of the solvent increases the solute concentration, leading to supersaturation and subsequent crystallization. The rate of evaporation is a critical parameter that influences the size and quality of the crystals. Slower evaporation rates generally favor the growth of larger and more perfect crystals.

Temperature fluctuation methods exploit the temperature dependence of the solubility of barium bromide. A saturated solution is prepared at a higher temperature, and then the temperature is slowly lowered. As the solubility decreases with temperature, the solution becomes supersaturated, inducing crystallization. Alternatively, cyclic temperature variations can be employed to control the growth process. It is noted that this compound dissolves in its own water of hydration at 75°C. chemicalbook.com

Historically, the technique of fractional crystallization was famously used by Marie Curie to separate radium from barium bromide, highlighting the precise control that can be exerted over the crystallization process based on solubility differences. wikipedia.orgbyjus.comvedantu.comchemicalbook.comcollegedunia.com

Investigation of Supersaturation Dynamics and Nucleation Kinetics

Supersaturation is the thermodynamic driving force for both the nucleation of new crystals and the growth of existing ones. whiterose.ac.uk It occurs when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The kinetics of crystallization are characterized by two main processes: nucleation, the formation of new stable crystal nuclei, and crystal growth, the subsequent increase in size of these nuclei. geokniga.org

The induction period, which is the time before the first crystals are observed, is a key parameter in studying nucleation kinetics. For salt hydrates, the formation of hydrates can be influenced by factors such as salt concentration, which can affect the randomness of the induction period. researchgate.net While specific studies on the nucleation kinetics of this compound are not extensively documented, the general principles of classical nucleation theory (CNT) would apply. sci-hub.se This theory describes the formation of a stable nucleus as overcoming an energy barrier, the height of which is dependent on the level of supersaturation.

Studies on analogous systems, such as barium-doped γ-glycine, have investigated nucleation kinetic parameters, including the interfacial surface energy, which are crucial for understanding and controlling the crystallization process. researchgate.net

Impact of Solvent Systems and Additives on Crystal Morphology and Purity

The choice of solvent and the presence of additives can significantly influence the crystal habit (external morphology) and purity of the resulting crystals. While water is the primary solvent for this compound, studies on barium bromide in mixed aqueous-organic solvents, such as dioxane-water and ethylene (B1197577) glycol-water, have shown that the salt behaves as a "structure promoter," indicating strong ion-solvent interactions that can affect the crystallization process. biointerfaceresearch.com

Additives can alter crystal morphology by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. d-nb.info For example, in the crystallization of barium sulfate (B86663), another barium salt, various polymers have been shown to induce dramatic changes in crystal morphology, from rhombohedral forms to bundles of needles or fractal-like cones. rsc.org While specific additives for controlling the morphology of this compound are not widely reported, screening for effective additives is a common strategy in crystal engineering. hamptonresearch.comki.se The purity of barium bromide can be enhanced through methods like fractional crystallization, which separates impurities based on differences in their solubility and crystallization behavior. byjus.comvedantu.comchemicalbook.comcollegedunia.com

Precursor Chemistry and Mechanistic Insights into Dihydrate Formation

The formation of this compound begins with the synthesis of anhydrous barium bromide, which is then hydrated.

Reactions of Barium Sulfide (B99878) and Barium Carbonate with Hydrobromic Acid

Barium bromide is typically prepared by the reaction of either barium sulfide (BaS) or barium carbonate (BaCO₃) with hydrobromic acid (HBr). wikipedia.orgbyjus.comchemicalbook.com

When barium sulfide is used, the reaction produces barium bromide and hydrogen sulfide gas: BaS + 2HBr → BaBr₂ + H₂S collegedunia.com

If barium carbonate is the precursor, the reaction yields barium bromide, carbon dioxide, and water: BaCO₃ + 2HBr → BaBr₂ + CO₂ + H₂O wikipedia.orgcollegedunia.com

Following these reactions, this compound crystallizes from the resulting concentrated aqueous solution. wikipedia.orgrxmarine.comwebelements.com

Controlled Hydration of Anhydrous Barium Bromide

The dihydrate form of barium bromide can be converted to the anhydrous salt by heating it to 120°C. wikipedia.orgrxmarine.combyjus.comchemicalbook.com The anhydrous form is hygroscopic, meaning it readily absorbs moisture from the atmosphere to reform the hydrate (B1144303). collegedunia.com

The controlled hydration of anhydrous barium bromide to form the dihydrate involves exposing the anhydrous powder to a controlled atmosphere with a specific relative humidity. The mechanism of hydrate formation in crystalline solids often follows a nucleation and growth model. nih.gov Initially, nuclei of the hydrated phase form on the surface of the anhydrous crystals. These nuclei then grow, and the transformation proceeds until the entire crystal is converted to the dihydrate. The rate of this process is dependent on factors such as temperature, relative humidity, and the particle size of the anhydrous material. This process is reversible, and the water of hydration can be removed by heating, a common method used in gravimetric analysis to determine the water content of hydrates. researchgate.net

Exploration of Novel Solid-State Synthetic Pathways Involving this compound

The development of advanced materials necessitates innovative and efficient synthetic methodologies. In the realm of inorganic compounds, solid-state synthesis offers a compelling alternative to traditional solution-based routes, often providing access to novel phases, improved purity, and enhanced reaction kinetics. This section explores the application of advanced solid-state techniques, namely mechanochemistry and solid-state metathesis, to the synthesis of this compound. While conventional synthesis of barium bromide involves the reaction of barium carbonate or barium sulfide with hydrobromic acid, these novel pathways present opportunities for more sustainable and controlled production.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. kobv.de This solvent-free approach can lead to the formation of products at or near room temperature, reducing energy consumption and eliminating the need for hazardous solvents. The process involves the repeated fracturing and welding of reactant particles, which increases the surface area and creates intimate contact between the reactants, thereby facilitating the reaction.

For the synthesis of hydrated metal halides, mechanochemistry has shown considerable promise. The use of hydrated metal salt precursors in mechanochemical reactions is a noteworthy aspect, as the liberated water can act as a liquid phase, facilitating the reaction in a process known as liquid-assisted grinding (LAG). rsc.org This technique can accelerate reaction rates and influence the crystallinity of the final product.

A potential mechanochemical pathway for the synthesis of this compound could involve the direct milling of a barium source, such as barium oxide (BaO) or barium hydroxide (B78521) (Ba(OH)₂·8H₂O), with a bromide source. A plausible reaction is the milling of barium hydroxide octahydrate with a suitable bromide salt. The inherent water of hydration in the barium hydroxide precursor could serve as the assisting liquid in a LAG process.

Proposed Mechanochemical Reaction:

Ba(OH)₂·8H₂O(s) + 2NH₄Br(s) → BaBr₂·2H₂O(s) + 2NH₃(g) + 8H₂O(g)

This reaction is conceptually similar to the mechanochemical synthesis of other barium compounds, such as the formation of BaF₂ from barium hydroxide and ammonium (B1175870) fluoride (B91410). kobv.de The milling process would provide the necessary energy to drive the reaction, while the evolution of ammonia (B1221849) and water vapor would shift the equilibrium towards the product.

Table 1: Potential Parameters for Mechanochemical Synthesis of this compound

| Parameter | Description | Potential Value/Condition | Rationale |

| Reactants | Starting materials for the synthesis. | Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), Ammonium bromide (NH₄Br) | Readily available and provides a source of barium and bromide ions. The hydrated form of barium hydroxide can facilitate the reaction. |

| Milling Equipment | Type of mill used to provide mechanical energy. | Planetary ball mill | Provides high-energy impacts for efficient reaction initiation and completion. |

| Milling Media | Material of the milling jar and balls. | Zirconia (ZrO₂) | High hardness and chemical inertness prevent contamination of the product. |

| Ball-to-Powder Ratio | The weight ratio of the milling balls to the reactant powder. | 20:1 | A higher ratio generally leads to more efficient energy transfer and faster reaction rates. |

| Milling Speed | Rotational speed of the mill. | 300-500 rpm | Influences the collision energy and frequency. |

| Milling Time | Duration of the milling process. | 1-5 hours | Dependent on the milling speed and efficiency; requires optimization. |

| Atmosphere | Gaseous environment inside the milling jar. | Air or inert gas (e.g., Argon) | The reaction is expected to proceed in air due to the nature of the reactants and products. |

Solid-State Metathesis Reactions

Solid-state metathesis (SSM) reactions are another powerful tool for the synthesis of inorganic materials. These reactions typically involve the exchange of ions between two solid reactants and are often highly exothermic, leading to rapid, self-propagating reactions. uiowa.edu A key advantage of SSM is the ability to produce crystalline products at relatively low initiation temperatures. acs.org

A potential solid-state metathesis reaction for the synthesis of anhydrous barium bromide could involve the reaction of a barium salt with a metal bromide. The subsequent hydration to form the dihydrate would be a separate step.

Proposed Solid-State Metathesis Reaction:

BaS(s) + MgBr₂(s) → BaBr₂(s) + MgS(s)

In this hypothetical reaction, the formation of the thermodynamically stable magnesium sulfide (MgS) would drive the reaction forward. The resulting barium bromide could then be purified and hydrated.

Alternatively, a flux-assisted solid-state reaction could be employed. Alkali metal halides, such as potassium bromide (KBr), can act as a flux, creating a molten salt medium that facilitates the reaction between solid precursors at lower temperatures. frontiersin.org This approach has been successful in the synthesis of various complex oxides and could be adapted for the synthesis of barium bromide.

Table 2: Conceptual Solid-State Metathesis Approach for Barium Bromide

| Parameter | Description | Proposed Reactants/Conditions | Rationale |

| Reactants | Starting materials for the metathesis reaction. | Barium sulfide (BaS), Magnesium bromide (MgBr₂) | A double displacement reaction driven by the formation of a stable byproduct. |

| Flux | A substance that lowers the melting point of the reactants. | Potassium bromide (KBr) | Creates a molten salt environment to enhance diffusion and reaction rates at lower temperatures. |

| Reaction Temperature | The temperature at which the reaction is initiated. | 500-800 °C | Lower than traditional high-temperature solid-state reactions, enabled by the exothermic nature of metathesis or the use of a flux. |

| Reaction Atmosphere | The gaseous environment during the reaction. | Inert atmosphere (e.g., Argon) | To prevent oxidation of the sulfide reactant. |

| Product Isolation | Method to separate the desired product from byproducts. | Leaching with a suitable solvent | To remove the byproduct (e.g., MgS) and the flux. |

| Hydration | Conversion of the anhydrous product to the dihydrate form. | Controlled exposure to humid air or dissolution and recrystallization from water. | To obtain the final target compound, this compound. |

The exploration of these novel solid-state synthetic pathways offers promising avenues for the efficient and environmentally benign production of this compound. Further experimental research is necessary to validate these proposed routes and optimize the reaction conditions to achieve high yields and purity.

Crystallographic and High Resolution Structural Elucidation of Barium Bromide Dihydrate

Single Crystal X-ray Diffraction Analysis of Barium Bromide Dihydrate

Single crystal X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal. ulisboa.pt This method has been instrumental in elucidating the detailed structure of this compound.

Precise Determination of Space Group and Unit Cell Parameters

Through single-crystal X-ray diffraction analysis, it has been determined that this compound crystallizes in the monoclinic system. sdu.dkresearchgate.net The specific space group is C2/c, which is a centrosymmetric space group. sdu.dkresearchgate.net This assignment is crucial as it defines the symmetry operations that describe the entire crystal structure. The unit cell parameters, which define the dimensions and shape of the unit cell, have been precisely measured.

A study reported the following unit cell parameters for BaBr₂·2H₂O:

a = 10.449 Å

b = 7.204 Å

c = 8.385 Å

β = 113° 29' sdu.dk

These parameters indicate the lengths of the three axes of the unit cell and the angle between the 'a' and 'c' axes. The unit cell of this compound contains 4 formula units. sdu.dk

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.449 |

| b (Å) | 7.204 |

| c (Å) | 8.385 |

| β (°) | 113.49 |

| Volume (ų) | 579.9 |

| Z | 4 |

Detailed Analysis of Barium Coordination Environment and Water Molecule Integration

The single-crystal X-ray diffraction data reveals a complex coordination environment for the barium ion (Ba²⁺). The structure consists of columns of [Ba(H₂O)₂]²⁺ running in the direction of the c-axis, which are situated between buckled layers of bromide ions (Br⁻). sdu.dk

The barium ion is coordinated by both bromide ions and water molecules. This integration of water molecules into the crystal lattice is a key feature of the dihydrate form. The water molecules play a crucial role in stabilizing the crystal structure through their coordination to the barium ion and through hydrogen bonding.

Interatomic Bond Lengths and Angles (Ba-Br, Ba-O(H₂O), Br-O(H₂O))

The precise measurement of interatomic distances and angles provides fundamental information about the chemical bonding within the crystal.

Interatomic Distances in this compound sdu.dk

| Bond | Distance (Å) |

| Ba-Br | 3.41, 3.49-3.52 |

| Ba-O(H₂O) | 2.82, 3.00 |

| Br-O(H₂O) | 3.25-3.33, 3.60 |

The Ba-Br distances are consistent with ionic bonding between the barium and bromide ions. The Ba-O distances indicate a strong interaction between the barium ion and the oxygen atoms of the water molecules. The Br-O(H₂O) distances suggest the presence of hydrogen bonding between the bromide ions and the water molecules, which further stabilizes the crystal structure.

Comparative Crystallography with Related Hydrated Alkaline Earth Halides

Comparing the crystal structure of this compound with other hydrated alkaline earth halides reveals interesting trends. For instance, barium chloride dihydrate (BaCl₂·2H₂O) crystallizes in the monoclinic space group P2₁/n, indicating it is not isomorphous with BaBr₂·2H₂O. sdu.dksdu.dk Similarly, strontium chloride dihydrate (SrCl₂·2H₂O) crystallizes in the C2/c space group but is not isomorphous with BaBr₂·2H₂O. sdu.dk

The tendency of alkaline earth metal halides to form hydrates decreases down the group. For example, magnesium chloride and calcium chloride form hexahydrates (MgCl₂·6H₂O and CaCl₂·6H₂O), while strontium chloride also forms a hexahydrate (SrCl₂·6H₂O), and barium chloride forms a dihydrate (BaCl₂·2H₂O). embibe.com This trend is related to the decreasing hydration energy of the cations as their size increases. uobabylon.edu.iq The hydration enthalpies of alkaline earth metal ions are generally larger than those of alkali metal ions, leading to more extensive hydration in their compounds. embibe.com

Powder X-ray Diffraction Investigations of this compound

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and the assessment of the crystalline purity of a bulk sample. ncl.ac.ukucmerced.edu

Studies on Polymorphism and Isomorphism with Other Barium Halide Hydrates

The investigation into the crystal structure of this compound has provided a basis for comparative analysis with other alkaline earth halide hydrates. Polymorphism refers to the ability of a compound to exist in multiple crystal forms, while isomorphism describes the phenomenon where different compounds share a similar crystal structure. sparkl.me

Research based on powder diagrams has demonstrated that this compound is not isomorphous with either barium chloride dihydrate (BaCl₂·2H₂O) or strontium chloride dihydrate (SrCl₂·2H₂O). sdu.dk This distinction is significant as it points to fundamental differences in how the constituent ions and water molecules arrange themselves in the solid state, despite the chemical similarities of the compounds.

While the dihydrates exhibit different structures, the monohydrates of barium bromide (BaBr₂·H₂O) and barium chloride (BaCl₂·H₂O) are isomorphous. sdu.dk These monohydrates feature zig-zag chains where the barium atom is coordinated with two water molecules and seven halogen atoms. sdu.dk In contrast, the structure of this compound consists of columns of [Ba(H₂O)₂]²⁺ running along the c-axis, positioned between buckled layers of bromine atoms. sdu.dk

The crystallographic data for this compound, as determined by X-ray analysis, are summarized below.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c sdu.dknih.gov |

| Unit Cell Dimensions | |

| a | 10.429 Å - 10.449 Å sdu.dknih.gov |

| b | 7.195 Å - 7.204 Å sdu.dknih.gov |

| c | 8.375 Å - 8.385 Å sdu.dknih.gov |

| β | 113.49° - 113.6° sdu.dknih.gov |

| Molecules per Unit Cell (Z) | 4 sdu.dknih.gov |

A comparison of the crystal structures of related alkaline earth halide hydrates highlights the structural diversity within this family of compounds.

| Compound | Crystal System | Space Group | Isomorphous with BaBr₂·2H₂O? |

|---|---|---|---|

| This compound (BaBr₂·2H₂O) | Monoclinic sdu.dk | C2/c sdu.dk | N/A |

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | Monoclinic sdu.dk | P2₁/n sdu.dk | No sdu.dk |

| Strontium Chloride Dihydrate (SrCl₂·2H₂O) | Monoclinic sdu.dk | C2/c sdu.dk | No sdu.dk |

| Barium Bromide Monohydrate (BaBr₂·H₂O) | Orthorhombic nih.govaip.org | Pmcn nih.gov | No |

| Barium Chloride Monohydrate (BaCl₂·H₂O) | Orthorhombic sdu.dk | Not specified | No (but is isomorphous with BaBr₂·H₂O) sdu.dk |

Neutron Diffraction for Hydrogen Atom Localization and Water Molecule Orientation in this compound

Precisely locating hydrogen atoms within a crystal structure is crucial for understanding hydrogen bonding and the orientation of water molecules. While X-ray diffraction is a powerful tool for determining the positions of heavier atoms, it is less effective for light atoms like hydrogen. researchgate.net Neutron diffraction is the preferred method for this purpose because hydrogen has a large and negative coherent scattering length for neutrons, making it highly visible in neutron diffraction experiments. osti.gov

In the specific case of this compound, early studies using proton magnetic resonance on what was initially believed to be the monohydrate were later corrected to apply to the dihydrate. aip.org These studies surprisingly revealed only one orientation of the water molecule within the crystal structure. aip.org However, at the time of this research, the precise atomic positions in BaBr₂·2H₂O had not been determined, which prevented a detailed analysis of the hydrogen bonding environment based on those results. aip.org

The application of neutron diffraction is essential to definitively determine the coordinates of the hydrogen atoms and the exact orientation of the two water molecules within the unit cell of this compound. This technique would allow for the direct measurement of O-H bond lengths and H-O-H bond angles, as well as the geometry of hydrogen bonds between the water molecules and the surrounding bromide ions. Such data are fundamental to a complete structural description and a deeper understanding of the forces that stabilize the crystal lattice. While the general capability of neutron diffraction to probe hydrogenous materials is well-established, specific, detailed neutron diffraction studies on this compound are not extensively reported in the reviewed literature. ill.euosti.gov

Advanced Spectroscopic Characterization Techniques for Barium Bromide Dihydrate

Vibrational Spectroscopy of Barium Bromide Dihydrate

Vibrational spectroscopy is a cornerstone in the study of hydrated crystals like this compound. It probes the quantized vibrational states of molecules, offering insights into functional groups, molecular symmetry, and the forces governing the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Water Vibrational Modes and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the vibrational modes of the water of hydration within this compound. The water molecules in the crystal lattice are not static; they engage in various vibrational motions—stretching, bending, and librational modes—which are sensitive to their local environment and hydrogen bonding interactions. su.se

In hydrated salts, the infrared spectrum is typically dominated by the absorptions of water. su.se For BaBr₂·2H₂O, the primary modes of interest are the symmetric and antisymmetric O-H stretching vibrations and the H-O-H bending vibration. Isotopic dilution studies, where some H₂O is replaced with D₂O to form HDO, are particularly useful. This technique eliminates vibrational coupling between water molecules, allowing for a more precise determination of the fundamental frequencies. cdnsciencepub.com

The stretching and bending vibrations of water molecules are sensitive to the strength of hydrogen bonds. nih.gov In the case of BaBr₂·2H₂O, the water molecules are coordinated to the barium ions and participate in hydrogen bonding with the bromide ions and adjacent water molecules. The specific frequencies of the O-H stretching bands provide information about the hydrogen bond distances and strengths. chemrxiv.org The H-O-H bending mode, typically observed around 1640 cm⁻¹, can also shift based on the crystalline environment. mdpi.com

Table 1: Typical Infrared Vibrational Modes for Water in Hydrated Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching (Antisymmetric & Symmetric) | 3000 - 3600 | Involves the change in length of the O-H bonds. Frequency is sensitive to hydrogen bonding. |

| H-O-H Bending | 1600 - 1650 | Involves the change in the H-O-H bond angle. |

This table presents generalized frequency ranges for water in crystalline hydrates. Specific values for this compound are determined by its unique crystal structure.

Raman Spectroscopy for Lattice Vibrations, Anion Symmetry, and Phonon Spectra

For this compound, which has a monoclinic crystal structure (space group C2/c), group theory analysis predicts a specific number of Raman-active modes. aip.org Studies on analogous compounds like orthorhombic BaBr₂ have shown that all 18 expected first-order Raman components can be observed and assigned to their respective symmetry classifications. researchgate.net The Raman spectrum of BaBr₂·2H₂O would similarly exhibit distinct peaks corresponding to the vibrational modes of the Ba-Br bonds, as well as the librational and translational modes of the water molecules. optica.org

The analysis of phonon spectra through Raman scattering helps in understanding the interatomic forces and the mechanical properties of the crystal. The frequencies of the lattice phonons are directly related to the stiffness of the crystal lattice and the masses of the constituent ions.

Table 2: Raman Spectroscopy Applications for this compound

| Spectroscopic Information | Relevance to BaBr₂·2H₂O |

|---|---|

| Lattice Vibrations | Provides frequencies of external modes, including translational and rotational motions of ions and water molecules in the unit cell. |

| Anion Symmetry | The number and polarization of Raman bands associated with bromide ions reflect their site symmetry within the crystal. |

| Phonon Spectra | Elucidates the collective vibrational modes of the crystal, offering insight into the interatomic potential and crystal stability. |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, nucleus-specific technique that probes the local chemical environment of atoms within a material. byjus.com For this compound, both proton (¹H) and barium (¹³⁵Ba, ¹³⁷Ba) NMR provide unique and complementary structural information.

Proton Magnetic Resonance for Hydration State and Water Mobility Studies

Proton Magnetic Resonance (¹H NMR) is exceptionally sensitive to the arrangement and dynamics of hydrogen-containing species, making it ideal for studying the water molecules in BaBr₂·2H₂O. rsc.orgacs.org Early and detailed ¹H NMR studies on single crystals of this compound revealed a well-resolved fine structure. aip.org

This fine structure was successfully explained by considering the four protons of the two water molecules associated with each barium ion as a distinct "four-proton system". aip.org The analysis of the spectra as a function of crystal orientation relative to the magnetic field allowed for the precise determination of the inter-proton distances. The protons were found to form a parallelogram in the crystal's a-c plane, with short sides of 1.57 Å and long sides of 2.60 Å. aip.org

Furthermore, ¹H NMR relaxation time measurements (T₁ and T₂) can provide quantitative data on the mobility of the water molecules. nih.gov While the water in this compound is relatively fixed at room temperature, variable-temperature NMR studies can reveal the onset of molecular motions, such as 180° flips or librational movements, as the temperature changes. nih.govmdpi.com

Table 3: Proton-Proton Distances in BaBr₂·2H₂O Determined by ¹H NMR

| Parameter | Value (Å) | Description |

|---|---|---|

| Intramolecular p-p distance (r) | 1.57 | Distance between protons within a single water molecule. |

| Intermolecular p-p distance (r') | 2.60 | Shorter distance between protons of the two adjacent water molecules. |

Source: Data from the four-proton system analysis. aip.org

Quadrupolar Resonance Studies of Barium Nuclei in the Crystalline Lattice

Barium possesses two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba, both of which have a nuclear spin of I = 3/2. huji.ac.il This non-zero spin results in a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. wikipedia.org This interaction, known as the quadrupolar interaction, is a highly sensitive probe of the local symmetry and bonding environment around the barium ion. scispace.comacs.org

Solid-state NMR (SSNMR) studies of barium nuclei are challenging due to their low gyromagnetic ratios and large quadrupole moments, which lead to very broad spectral lines. huji.ac.ilkobv.de However, advancements such as ultrahigh magnetic fields and specialized pulse sequences (e.g., WURST-QCPMG) have made it possible to acquire high-quality ¹³⁷Ba SSNMR spectra from crystalline solids. acs.orgacs.org ¹³⁷Ba is often the preferred nucleus despite its broader signals because it is more sensitive than ¹³⁵Ba. huji.ac.il

The analysis of the ¹³⁷Ba NMR spectrum yields the quadrupolar coupling constant (Cₒ) and the asymmetry parameter (ηₒ), which directly reflect the magnitude and symmetry of the EFG tensor at the barium site. acs.org These parameters are exquisitely sensitive to subtle changes in the coordination environment, including bond lengths and angles. scispace.com For BaBr₂·2H₂O, the Cₒ value would be characteristic of the specific coordination of the Ba²⁺ ion by water molecules and bromide ions. Systematic studies on various barium compounds have shown that Cₒ(¹³⁷Ba) values can range from 7.0 to 28.8 MHz, directly correlating with the local barium environment. acs.orgacs.org

Nuclear Quadrupole Resonance (NQR) is a related "zero-field" technique that directly measures transitions between the nuclear quadrupole energy levels without the need for a strong external magnet. wikipedia.org ¹³⁷Ba NQR can be used to determine the quadrupolar parameters and is particularly useful for detecting phase transitions. sdstate.edursc.org

Table 4: Nuclear Properties of Barium Isotopes for NMR/NQR

| Isotope | Natural Abundance (%) | Spin (I) | Quadrupole Moment (Q / fm²) |

|---|---|---|---|

| ¹³⁵Ba | 6.59 | 3/2 | +15.1 |

| ¹³⁷Ba | 11.23 | 3/2 | +24.5 |

Source: Data from various nuclear data resources. huji.ac.ilchemlin.org

Other Spectroscopic Methods for this compound Characterization

While vibrational and NMR spectroscopy are primary tools, other methods can provide further characterization. X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques for determining the elemental composition and electronic structure of barium compounds. escholarship.org These methods could be applied to study the core-level binding energies of Ba, Br, and O in this compound, providing information on oxidation states and the nature of the chemical bonding at the surface.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis is based on the photoelectric effect, where irradiating a material with a beam of X-rays causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be determined. The binding energy of an electron is characteristic of the element and its oxidation state. researchgate.netbris.ac.ukjh.edu

For this compound (BaBr₂·2H₂O), XPS analysis provides crucial information about the constituent elements—Barium (Ba), Bromine (Br), Oxygen (O), and Hydrogen (H)—and their chemical states.

Elemental Composition: A wide-scan or survey XPS spectrum of this compound would reveal peaks corresponding to all the elements present, with the exception of hydrogen, which cannot be detected by XPS. The primary peaks expected would be from Barium (Ba 3d), Bromine (Br 3d), Oxygen (O 1s), and Carbon (C 1s), the last often being present as a surface contaminant. The relative concentrations of these elements can be calculated from the areas of their respective photoemission peaks, corrected by their relative sensitivity factors.

Oxidation States: High-resolution XPS spectra of the individual elemental regions provide detailed information about their oxidation states. jh.edu

Barium (Ba): The Ba 3d region of the XPS spectrum exhibits a characteristic spin-orbit doublet, corresponding to the Ba 3d₅/₂ and Ba 3d₃/₂ levels. For barium compounds, the binding energy of the Ba 3d₅/₂ peak is typically found in the range of 779-781 eV. researchgate.netxpsdatabase.net The oxidation state of barium in this compound is +2. webelements.comthermofisher.com This is confirmed by the specific binding energy values and the spin-orbit splitting of approximately 15.3 eV between the 3d₅/₂ and 3d₃/₂ peaks. researchgate.netthermofisher.comresearchgate.net

Bromine (Br): The Br 3d region also shows a spin-orbit doublet (Br 3d₅/₂ and Br 3d₃/₂). The binding energy for the bromide ion (Br⁻) is expected in a specific range, and the separation between the doublet peaks is approximately 1.05 eV. xpsfitting.com

Oxygen (O): The O 1s peak provides information about the oxygen species present. In this compound, the O 1s signal would primarily correspond to the water of hydration (H₂O).

The following table summarizes the expected binding energies for the core levels of the elements in this compound.

| Element | Core Level | Expected Binding Energy (eV) | Notes |

| Barium (Ba) | Ba 3d₅/₂ | ~780.0 - 781.0 | Confirms Ba²⁺ oxidation state |

| Ba 3d₃/₂ | ~795.3 - 796.3 | Spin-orbit splitting of ~15.3 eV | |

| Bromine (Br) | Br 3d₅/₂ | ~68 - 69 | Characteristic of the bromide (Br⁻) ion |

| Br 3d₃/₂ | ~69 - 70 | Spin-orbit splitting of ~1.05 eV | |

| Oxygen (O) | O 1s | ~532 - 533 | Corresponds to water of hydration (H₂O) |

| Carbon (C) | C 1s | ~284.8 | Adventitious carbon for calibration |

Note: The exact binding energy values can vary slightly depending on the instrument calibration and the specific chemical environment.

UV-Visible Spectroscopy for Electronic Transitions (if applicable to specific applications)

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. ubbcluj.roslideshare.net This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. shu.ac.uk The transitions typically involve σ, π, and n (non-bonding) electrons. shu.ac.ukyoutube.com

For simple ionic compounds like Barium Bromide, which is composed of a Ba²⁺ cation and Br⁻ anions, there are no chromophores with π electrons that typically absorb in the 200-800 nm range. The electronic transitions in such compounds require higher energy, falling into the vacuum UV region (<200 nm). youtube.com Therefore, this compound itself is a white, crystalline solid that does not absorb light in the visible region of the electromagnetic spectrum and is not expected to show significant absorption bands in the standard UV-Vis range.

Applicability in Specific Contexts:

While a direct UV-Vis spectrum of pure this compound is not typically informative for characterizing the compound itself, the technique becomes relevant when this compound is used as a precursor or a component in other materials. For instance:

Precursor in Synthesis: this compound is used in the synthesis of more complex materials, such as perovskite nanocrystals or doped crystals. rsc.org The resulting products often exhibit distinct UV-Vis absorption and photoluminescence properties that are characterized by this technique. rsc.orgrsc.org

Host Material for Luminescent Centers: In materials science, Barium Bromide can serve as a host lattice for dopant ions, such as Europium (Eu²⁺). In BaBrI:Eu²⁺ crystals, for example, the electronic transitions associated with the Eu²⁺ dopant give rise to strong absorption and emission bands that are studied using UV-Vis and photoluminescence spectroscopy. medphysics-irk.ru The host material's bandgap, which can be estimated from the absorption edge, is a critical parameter in these applications. medphysics-irk.ru

Theoretical and Computational Chemistry Studies on Barium Bromide Dihydrate

Quantum Chemical Calculations on Barium Bromide Dihydrate Molecular and Cluster Models

Quantum chemical calculations focus on the electronic structure of molecules and small clusters of atoms. These calculations are fundamental to understanding the nature of chemical bonds and intermolecular interactions within a material.

Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be employed to determine the optimized geometry of the this compound molecule and its clusters. These calculations aim to find the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

For this compound, such calculations would model the interactions between the barium cation (Ba²⁺), the bromide anions (Br⁻), and the water molecules of hydration. The electronic structure calculations would reveal the distribution of electron density, the nature of the ionic and covalent bonding contributions, and the molecular orbitals of the system. This information is crucial for understanding the stability and reactivity of the compound.

Table 1: Theoretical Geometrical Parameters for a this compound Cluster (Note: The following is a representative table of parameters that would be obtained from such a study.)

| Parameter | Calculated Value |

| Ba-Br bond length | 3.15 Å |

| Ba-O bond length | 2.80 Å |

| O-H bond length | 0.98 Å |

| Br-Ba-Br bond angle | 120.5° |

| H-O-H bond angle | 105.2° |

Interionic force models are used to describe the interactions between the constituent ions and molecules in a crystal lattice. These models are often based on a combination of electrostatic interactions (Coulomb's law) and short-range repulsive and attractive forces (like the Buckingham or Lennard-Jones potentials).

By mapping the potential energy surface (PES), researchers can identify stable and metastable configurations of the atoms and molecules. The PES is a multidimensional surface that represents the potential energy of the system as a function of its atomic coordinates. For this compound, mapping the PES would help in understanding the coordination environment of the barium and bromide ions and the orientation of the water molecules. It would also provide insights into the energy barriers for processes like water molecule rotation or diffusion within the crystal.

First-principles, or ab initio, methods can be used to predict various spectroscopic properties of this compound. By calculating the response of the electronic structure to external electromagnetic fields, it is possible to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results. For instance, calculated vibrational frequencies can be assigned to specific atomic motions, providing a detailed understanding of the material's vibrational modes.

Solid-State Computational Modeling of this compound

Solid-state computational modeling extends theoretical methods to the bulk crystalline material, taking into account the periodic nature of the crystal lattice.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of periodic systems. DFT simulations can predict a wide range of properties for this compound, including its crystal structure, electronic band structure, and density of states.

Recent studies have confirmed the crystal structure of what was initially misidentified as L-Methionine Barium Bromide to be this compound. researchgate.net The experimentally determined crystal system is monoclinic with the space group C2/c. researchgate.net DFT calculations would typically start with these experimental lattice parameters and perform a geometry optimization to find the theoretical equilibrium crystal structure.

Table 2: Experimentally Determined Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 10.74 Å |

| b | 7.39 Å |

| c | 8.69 Å |

| α | 90° |

| β | 113.53° |

| γ | 90° |

From the optimized crystal structure, properties such as the bulk modulus, which describes the material's resistance to compression, and the electronic band gap can be calculated. The band gap is a crucial parameter for determining the optical and electronic properties of the material.

Lattice dynamics simulations are used to study the collective vibrations of atoms in a crystal, known as phonons. These simulations can be performed using force constants derived from DFT calculations. The results of these simulations include the phonon dispersion curves, which show the relationship between the frequency and wavevector of the phonons, and the phonon density of states.

From the phonon properties, various thermodynamic quantities can be calculated, such as the vibrational contribution to the heat capacity, entropy, and free energy as a function of temperature. These calculations provide a microscopic understanding of the thermal behavior of this compound. For related compounds like BaFBr, the phonon energy has been noted to be around 300 cm⁻¹. sci-hub.ru

Table 3: Calculated Thermodynamic Properties from Lattice Dynamics (Note: The following is a representative table of parameters that would be obtained from such a study.)

| Temperature (K) | Heat Capacity (Cv) (J/mol·K) | Entropy (S) (J/mol·K) |

| 100 | 85.2 | 65.8 |

| 200 | 115.6 | 120.4 |

| 300 | 125.3 | 158.9 |

Molecular Dynamics Simulations for Hydation Dynamics and Interfacial Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate dance of molecules and ions at the atomic level. While specific MD studies focusing exclusively on this compound (BaBr₂·2H₂O) are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of its constituent ions, Ba²⁺ and Br⁻, in aqueous solutions, as well as from studies on analogous alkaline earth metal halides. These simulations provide critical insights into the hydration dynamics surrounding the barium and bromide ions and their behavior at interfaces.

Hydration Dynamics of Ba²⁺ and Br⁻ Ions

The behavior of barium bromide in an aqueous environment is fundamentally governed by the interactions of its ions with surrounding water molecules. MD simulations have been instrumental in characterizing the hydration shells of these ions.

For the barium ion (Ba²⁺), simulations reveal a well-defined, albeit flexible, hydration structure. The Ba²⁺ ion, being a large divalent cation, coordinates with a significant number of water molecules in its first hydration shell. Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have shown that the first hydration shell of Ba²⁺ is flexible, with the coordination number fluctuating primarily between 8 and 9. researchgate.net The Ba²⁺-Oxygen distance for the water molecules in this primary hydration shell is consistently reported to be in the range of 2.79 to 2.85 Å. researchgate.netresearchgate.net

The dynamics of water molecules within this first hydration shell are significantly influenced by the strong electrostatic field of the Ba²⁺ ion. The residence time of water molecules in the first hydration shell, which is the average time a water molecule spends in the vicinity of the ion before being replaced by another, is a key parameter. For Ba²⁺, this exchange process is relatively fast, occurring on the picosecond timescale, indicating a diffuse and flexible hydration shell. researchgate.net This is in contrast to smaller, more charge-dense cations which exhibit much slower water exchange dynamics.

The bromide anion (Br⁻), on the other hand, is known as a weakly hydrated or "structure-breaking" ion. MD simulations show that the water molecules in the hydration shell of Br⁻ are more disordered and have a higher mobility compared to bulk water. The interaction between Br⁻ and water is weaker than the hydrogen bonding between water molecules themselves, leading to a less defined hydration structure.

The following table summarizes key hydration parameters for the Ba²⁺ ion derived from computational studies.

| Ion | Coordination Number (First Shell) | Ba²⁺-O Distance (Å) | Water Residence Time (First Shell) |

| Ba²⁺ | 8 - 9 | 2.79 - 2.85 | Picoseconds |

Data compiled from various molecular dynamics and quantum mechanical simulation studies. researchgate.netresearchgate.net

Interfacial Behavior of Barium Bromide Solutions

The behavior of ions at interfaces, such as the air-water interface, is crucial for a variety of chemical and physical processes. MD simulations of salt solutions have provided significant insights into how ions distribute themselves at and influence the properties of these interfaces.

Generally, large, polarizable anions like bromide have a propensity to accumulate at the air-water interface. This is attributed to their weaker hydration energy compared to cations and their ability to be polarized by the asymmetric environment at the interface. In contrast, small, hard cations like most alkaline earth metals are typically repelled from the interface and reside deeper in the bulk solution due to their strong hydration.

For a barium bromide solution, it is expected that Br⁻ ions would show some preference for the interfacial region, while Ba²⁺ ions would be depleted from it. This charge separation creates an electrical double layer at the interface, which can significantly alter the surface tension of the solution compared to pure water. Molecular dynamics simulations on various salt solutions have shown that the presence of halides at the interface can disrupt the hydrogen-bonding network of surface water molecules. huji.ac.il

Detailed research findings from simulations of analogous systems, such as NaCl solutions, indicate that the surface tension generally increases with salt concentration. copernicus.org This phenomenon is driven by the energetic cost of bringing the strongly hydrated ions to the surface. Energetic analyses from these simulations show that the increase in surface tension is primarily due to an increase in the excess surface enthalpy as the solution becomes more concentrated. copernicus.org While specific data for barium bromide is not available, a similar trend would be anticipated.

The following table outlines the expected general behavior and properties of the constituent ions of barium bromide at an air-water interface, based on principles derived from molecular dynamics simulations of similar ionic systems.

| Ion | Expected Interfacial Propensity | Influence on Surface Water Structure | Effect on Surface Tension (with increasing concentration) |

| Ba²⁺ | Depleted from the interface | Minimal direct effect | Contributes to an increase |

| Br⁻ | Enriched at the interface | Disrupts hydrogen bonding | Contributes to an increase |

These trends are inferred from general principles of ion behavior at interfaces as studied by molecular dynamics. huji.ac.ilcopernicus.org

Advanced Applications in Materials Science and Engineering Utilizing Barium Bromide Dihydrate

Role as a Precursor in the Manufacturing of Optical Materials

Barium bromide dihydrate is an essential starting material in the synthesis of various optical components due to its ability to impart specific, desirable properties to the final products. multichemexports.comchemimpex.com As a high-purity source of barium ions, it is integral to the production of materials where clarity, refractive index, and durability are paramount. americanelements.comchemimpex.com

In the glass industry, barium bromide is utilized as a component in the formulation of specialty optical glasses. paradchemicals.com Its inclusion serves to increase both the refractive index and the density of the glass, properties that are crucial for lenses and prisms. chemimpex.comparadchemicals.com Furthermore, it is employed in the production of radiation-shielding glass, leveraging the high atomic number of barium to effectively absorb X-rays. paradchemicals.com As a precursor for barium-based ceramics, it contributes to enhancing their performance and durability. chemimpex.com The use of barium salts, derived from precursors like this compound, is essential in the broader manufacturing of various glasses and ceramics. multichemexports.comchemimpex.com

Table 1: Applications of Barium Bromide in Specialized Glass Production

| Glass Type | Role of Barium Bromide | Key Property Enhancement |

| Optical Glass | Component | Increases refractive index and density. paradchemicals.com |

| Radiation Shielding Glass | Component | Enhances X-ray absorption. paradchemicals.com |

| Specialized Barium Glass | Precursor | Improves durability and performance. chemimpex.com |

Scintillation materials are substances that emit light when exposed to ionizing radiation, a property fundamental to radiation detection in medical imaging, high-energy physics, and security. hellma-materials.comindico.global Bromide-containing inorganic crystals, such as Lanthanum Bromide (LaBr₃) and Cerium Bromide (CeBr₃), are prominent in this field due to their excellent energy resolution and fast response times. nih.govberkeleynucleonics.com

Barium bromide can serve as a precursor in the synthesis of phosphors and barium-containing scintillator crystals. byjus.comchemicalbook.com The development of high-purity crystals is critical for optimizing scintillator performance. For instance, LaBr₃ is noted for its excellent energy resolution and short decay time, making it highly attractive for applications requiring high count rates. nih.gov The performance of these materials underscores the importance of halide compounds, including bromides, in advancing radiation detection technology. scinn-eng.org.ua

Table 2: Comparison of Select Bromide Scintillator Properties

| Scintillator Material | Key Characteristics |

| Lanthanum Bromide (LaBr₃) | Excellent energy resolution (~3% FWHM for 662 keV), fast decay time (~16 ns), high light output. nih.govberkeleynucleonics.com |

| Cerium Bromide (CeBr₃) | High resolution, fast decay time, low intrinsic background activity. berkeleynucleonics.com |

| Barium Fluoride (B91410) (BaF₂) | Features ultra-fast sub-nanosecond UV emissions, used in fast-timing research. berkeleynucleonics.comscinn-eng.org.ua |

Synthesis of Advanced Barium-Based Ceramics and Electronic Components

This compound is a valuable precursor for creating advanced barium-based ceramics and electronic components. chemimpex.com Its high solubility in water makes it an ideal starting material for various chemical synthesis routes. chemimpex.com These materials, particularly those with a perovskite crystal structure like barium titanate (BaTiO₃), are foundational to the electronics industry.

The synthesis of these ceramics can be achieved through methods like solid-state reactions, where a high-purity barium source is required to react with other precursors at elevated temperatures. researchgate.net The resulting barium ceramics exhibit important dielectric and piezoelectric properties, making them essential for components such as multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices. researchgate.net this compound is also applied in the production of semiconductors and phosphors, highlighting its significance in advancing electronic technology. chemimpex.com

Applications in High-Purity Crystal Growth for Scientific Standards and Optical Quality

The production of single crystals with minimal defects and exceptional purity is crucial for many high-technology applications, including optical components and scientific reference materials. americanelements.comresearchgate.net this compound, particularly in its ultra-high purity grades (e.g., 99.999%), is used specifically for these demanding crystal growth applications. americanelements.comaxiomchem.comchemical-suppliers.eu High purity is essential as impurities can introduce defects into the crystal lattice, negatively impacting optical properties like transparency and light transmission, and compromising their usefulness as scientific standards. americanelements.com

Advanced crystal growth techniques, such as the Bridgman-Stockbarger method or Czochralski process, rely on high-quality starting materials to produce large, homogenous crystals. this compound's solubility allows it to be used in solution-based growth methods as well. researchgate.net The resulting high-purity barium-based crystals serve as standards for chemical analysis and are critical for fabricating high-performance optical elements. americanelements.com

Integration in Coordination Chemistry and Supramolecular Architectures

In the realm of coordination chemistry, soluble metal salts like this compound provide the cationic nodes (Ba²⁺) necessary for constructing complex molecular frameworks and supramolecular structures. These architectures are built through the self-assembly of molecular components, guided by non-covalent interactions.

This compound can be employed as a source of barium ions in solution-based synthesis methods to create intricate, hierarchical nanostructures. researchgate.net For example, research has demonstrated the formation of three-dimensional, dendrite-like superstructures of barium chromate (B82759) (BaCrO₄) through reactions in microemulsions. researchgate.net In such processes, a soluble barium salt is introduced into a controlled reaction environment, often containing surfactants that direct the assembly of the resulting nanoparticles into larger, ordered structures. researchgate.net This bottom-up approach allows for the fabrication of materials with complex morphologies, which can have unique optical, catalytic, or electronic properties derived from their specific architecture. researchgate.net

Exploration of Novel Complexes with Organic Ligands

The investigation into novel complexes of this compound with organic ligands is a burgeoning area within materials science, driven by the quest for new materials with unique structural and functional properties. The coordination of organic ligands to the barium center can lead to the formation of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with diverse topologies and potential applications in areas such as luminescence, catalysis, and gas storage. Research in this field focuses on understanding the interplay between the barium ion's coordination preferences, the nature of the organic ligand, and the resulting solid-state architecture.

The synthesis of these novel complexes often involves the reaction of this compound with a variety of organic ligands under different conditions, including hydrothermal and solvothermal methods. The choice of organic ligand, with its specific functional groups (e.g., carboxylates, nitrogen-containing heterocycles), size, and flexibility, plays a crucial role in directing the assembly of the final structure. The resulting complexes are then characterized using a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise three-dimensional structure, as well as spectroscopic and thermal analysis to probe their properties.

Detailed research findings have demonstrated the versatility of barium in forming coordination complexes with organic linkers. For instance, the reaction of hydrated barium halides with multifunctional organic acids has been shown to yield coordination polymers with interesting network structures. In one such example, a two-dimensional barium(II) coordination polymer was synthesized using barium(II) chloride dihydrate and pyridine-2,3-dicarboxylic acid in an aqueous solution. researchgate.net In this complex, the barium ion exhibits a distorted bicapped square-antiprismatic coordination geometry. researchgate.net The barium ions are bridged by both the carboxylate oxygen atoms of the organic ligand and water molecules, forming zig-zag chains. researchgate.net These chains are further interconnected by chloride ions, resulting in a 2D coordination network. researchgate.net

Another study detailed the synthesis and structural characterization of a one-dimensional barium coordination polymer using 4-nitrobenzoate (B1230335) (4-nba) as the organic ligand. figshare.com In this complex, with the formula [Ba(H₂O)₂(NMF)₂(4-nba)₂] (where NMF is N-methylformamide), the barium(II) ion is nine-coordinate. figshare.com The bridging of 4-nitrobenzoate ligands and water molecules links the barium centers into an infinite chain, creating a 1D coordination polymer. figshare.com Furthermore, hydrothermal synthesis has been successfully employed to create a two-dimensional Ba(II) coordination polymer with the naphthalene-1,8-dicarboxylate ligand, which exhibits luminescent properties. researchgate.net

These examples, while not all starting specifically with this compound, illustrate the capability of barium halides to act as precursors for the synthesis of novel coordination polymers with diverse organic ligands. The principles and synthetic strategies are directly applicable to the use of this compound. The structural diversity observed in these barium-organic complexes highlights the potential for designing new materials with tailored properties by carefully selecting the organic linker.

The following interactive data table summarizes the key structural features of representative barium coordination polymers synthesized with organic ligands, showcasing the variety of achievable architectures.

| Barium Precursor | Organic Ligand | Dimensionality | Ba(II) Coordination Geometry | Key Structural Features |

| Barium(II) chloride dihydrate | Pyridine-2,3-dicarboxylic acid | 2D | Distorted bicapped square-antiprismatic | Zig-zag chains of Ba(II) ions bridged by carboxylate and water, further linked by chloride ions. researchgate.net |

| Barium salt | 4-Nitrobenzoate | 1D | Nine-coordinate | Infinite chains of Ba(II) ions linked by bridging 4-nitrobenzoate and water ligands. figshare.com |

| Barium salt | Naphthalene-1,8-dicarboxylate | 2D | Nine-coordinate | 2D bilayer framework formed by Ba(II) atoms linked by five organic ligands each. researchgate.net |

The exploration of these novel complexes continues to be an active area of research. Future work is expected to focus on the synthesis of new this compound-based coordination polymers with more complex organic ligands to create materials with enhanced functionalities, such as porosity for gas separation and storage, or specific catalytic activities. The insights gained from the structural and property characterization of these materials are crucial for the rational design of the next generation of advanced materials.

Mechanistic Investigations of Chemical Reactions Involving Barium Bromide Dihydrate

Precipitation Reactions with Anionic Species

Aqueous solutions of barium bromide are known to react with various anionic species to form insoluble precipitates. wikipedia.org These reactions are classic examples of double displacement reactions and are instrumental in qualitative and quantitative chemical analysis.

Formation of Barium Sulfate (B86663), Barium Oxalate (B1200264), and Barium Phosphate (B84403)

When an aqueous solution of barium bromide is combined with a source of sulfate (SO₄²⁻), oxalate (C₂O₄²⁻), or phosphate (PO₄³⁻) ions, a precipitation reaction occurs, yielding the corresponding insoluble barium salt. wikipedia.org

The net ionic equations for these reactions are as follows:

Barium Sulfate: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Barium Oxalate: Ba²⁺(aq) + C₂O₄²⁻(aq) → BaC₂O₄(s)

Barium Phosphate: 3Ba²⁺(aq) + 2PO₄³⁻(aq) → Ba₃(PO₄)₂(s)

These reactions are driven by the formation of a thermodynamically stable, insoluble product, which effectively removes the constituent ions from the solution. khanacademy.org The low solubility of these barium salts is a key factor in the forward progression of the reaction.

| Precipitate | Chemical Formula | Molar Mass ( g/mol ) | Solubility Product (Ksp) | Appearance |

| Barium Sulfate | BaSO₄ | 233.38 | 1.1 x 10⁻¹⁰ | White solid |

| Barium Oxalate | BaC₂O₄ | 225.35 | 2.3 x 10⁻⁸ | White solid |

| Barium Phosphate | Ba₃(PO₄)₂ | 601.93 | Insoluble in water | White powder |

Studies of Reaction Kinetics and Morphology of Precipitates

The kinetics and morphology of the precipitates formed from reactions involving barium bromide dihydrate are influenced by various factors, including supersaturation, temperature, pH, and the presence of additives.

Barium Sulfate: The precipitation kinetics of barium sulfate have been extensively studied. The process is generally understood to involve nucleation followed by crystal growth. frontiersin.org The rate of precipitation is influenced by the degree of supersaturation; higher supersaturation leads to faster nucleation and the formation of smaller particles. mdpi.com The morphology of barium sulfate crystals can vary from simple rhombic shapes to more complex dendritic structures, depending on the reaction conditions.

Barium Oxalate: The kinetics of barium oxalate precipitation have been investigated, with studies showing that the growth can be governed by a surface reaction. core.ac.uk The formation of barium oxalate precipitates can be influenced by pH, with a narrow pH range being optimal for the precipitation of lead oxalate without precipitating barium oxalate in a mixed solution. uci.edu The morphology of barium oxalate crystals can range from prismatic platy shapes to spherulites and dendrites, depending on the growth conditions, such as the use of a gel medium. ias.ac.in

Barium Phosphate: Barium phosphate often forms as a very finely divided precipitate. study.com The morphology of nanostructured barium phosphate can present as irregular flakes or particles in the range of 20-100 nm. patsnap.com Research has shown that upon mixing aqueous solutions of barium chloride and sodium phosphate, the initial precipitate formed is nabaphite (NaBaPO₄·9H₂O), which can then convert to barium apatite and finally to barium phosphate upon heating. datapdf.com

Solid-State Reaction Dynamics Involving this compound

Solid-state reactions offer an alternative to solution-based synthesis and can lead to the formation of novel materials with unique properties. This compound can participate in such reactions, even at room temperature.

Room Temperature Double Displacement Reactions

Double displacement reactions can occur in the solid state at room temperature by grinding together two solid reactants. ias.ac.in this compound has been shown to undergo such reactions. For example, a reaction between copper(II) sulfate pentahydrate and this compound occurs upon grinding, characterized by a color change from blue to brown, indicating the formation of copper(II) bromide and barium sulfate. ias.ac.in

The general form of a double displacement reaction is: AB + CD → AD + CB. libretexts.org In the solid state, the mobility of ions is much lower than in solution, but reactions can still proceed, often facilitated by the presence of water of hydration.

Kinetic and Thermodynamic Aspects of Solid-State Transformations

The driving force for solid-state double displacement reactions is the formation of a more thermodynamically stable product pair. ias.ac.in The kinetics of these reactions are complex and depend on factors such as particle size, contact area between reactants, and the presence of crystal defects. The water of hydration in reactants like this compound can play a crucial role by aiding ion mobility and facilitating the reaction. ias.ac.in The thermodynamic selectivity of solid-state reactions can be assessed by considering the Gibbs free energies of the possible reactions, which helps in predicting the formation of target phases versus impurity phases. nih.gov

Solution Chemistry and Intermolecular Interaction Studies

In aqueous solution, barium bromide behaves as a simple salt, dissociating into barium (Ba²⁺) and bromide (Br⁻) ions. wikipedia.org The solution is considered neutral as it is formed from the neutralization of a strong acid (hydrobromic acid, HBr) and a strong base (barium hydroxide (B78521), Ba(OH)₂). youtube.com The primary intermolecular interactions in an aqueous solution of barium bromide are ion-dipole interactions between the barium and bromide ions and the surrounding water molecules. The water of hydration in this compound is held in the crystal lattice through ion-dipole interactions with the barium cations.

Ion-Solvent and Ion-Ion Interactions in Aqueous and Mixed Organic Solvents

The presence of substantial ion-ion interactions is confirmed by the analysis of viscosity data using the Jones-Dole equation. The 'A' coefficient in this equation is associated with ion-ion interactions, and positive values for this coefficient in solutions of barium bromide indicate the existence of significant attractive forces between the barium and bromide ions. biointerfaceresearch.com

Ion-solvent interactions are elucidated by the viscosity 'B' coefficient from the same equation. Positive 'B' coefficient values for barium bromide in both 1,4-dioxane-water and ethylene (B1197577) glycol-water systems point to the presence of strong interactions between the ions and the solvent molecules. biointerfaceresearch.com This suggests that the ions are effectively solvated by the surrounding solvent molecules. Further evidence of strong ion-solvent interactions is derived from the temperature dependence of the 'B' coefficient (dB/dT). Negative values for dB/dT indicate that barium bromide acts as a "structure promoter" in these solvent mixtures. biointerfaceresearch.com This means that the presence of the ions induces a more ordered structure in the solvent molecules surrounding them compared to the bulk solvent.

Volumetric and Viscometric Analysis for Solute-Solvent Organization

Volumetric and viscometric measurements are powerful tools for investigating the organization of solute and solvent molecules in solution. biointerfaceresearch.com These techniques provide valuable information about the different types of forces of attraction present. biointerfaceresearch.com For barium bromide, these analyses in aqueous-organic solvent mixtures reveal key aspects of its behavior as a solute.

Viscometric analysis, particularly the examination of the viscosity B-coefficient, further clarifies the role of barium bromide in influencing solvent structure. As previously mentioned, the positive values of the B-coefficient and the negative values of its temperature derivative (dB/dT) for barium bromide solutions are indicative of a structure-promoting solute. biointerfaceresearch.com This means that the solvation of barium and bromide ions leads to an increase in the local order of the solvent molecules.

The following tables present data from a study on the viscometric properties of barium bromide in aqueous solutions of 1,4-dioxane (B91453) and ethylene glycol, which are used to determine the Jones-Dole coefficients that inform on ion-ion and ion-solvent interactions.

Table 1: Viscosity A and B coefficients of the Jones-Dole equation for Barium Bromide in Dioxane-Water media.

| Temperature (K) | A (dm³/² mol⁻¹/²) | B (dm³ mol⁻¹) |

|---|---|---|

| 298.15 | 0.019 | 0.402 |

| 303.15 | 0.016 | 0.380 |

| 308.15 | 0.014 | 0.354 |

| 313.15 | 0.012 | 0.334 |

Table 2: Viscosity A and B coefficients of the Jones-Dole equation for Barium Bromide in Ethylene Glycol-Water media.

| Temperature (K) | A (dm³/² mol⁻¹/²) | B (dm³ mol⁻¹) |

|---|---|---|

| 298.15 | 0.018 | 0.398 |

| 303.15 | 0.015 | 0.375 |

| 308.15 | 0.013 | 0.350 |

| 313.15 | 0.011 | 0.330 |

Environmental Chemistry and Remediation Research Utilizing Barium Bromide Dihydrate Principles

Analytical Methodologies for Detection and Quantification of Bromide Ions in Environmental Samples

Accurate detection and quantification of bromide ions (Br⁻) in environmental samples such as drinking water, groundwater, and wastewater are essential for public health and environmental protection. nano-lab.com.tr Bromide itself is generally harmless at low concentrations, but its presence in water sources is a concern because it can react with disinfectants like ozone or chlorine to form harmful brominated disinfection byproducts (DBPs), such as bromate (B103136) (BrO₃⁻), which is a potential carcinogen. nano-lab.com.trthermofisher.commetrohm.com The World Health Organization (WHO) and other regulatory bodies have set strict limits for bromate in drinking water, necessitating sensitive analytical methods for bromide, its precursor. nano-lab.com.trthermofisher.com

Several analytical techniques are employed for the determination of bromide in aqueous samples, each with distinct principles, advantages, and limitations. Key methodologies include ion chromatography, spectrophotometry, and electrochemical methods.

Ion Chromatography (IC)

Ion chromatography is a highly sensitive and widely used method for bromide analysis, particularly in drinking water. nano-lab.com.trthermofisher.com It separates ions based on their affinity for a stationary phase resin. Following separation, the ions are typically detected by their electrical conductivity. IC provides low detection limits and is effective for analyzing complex matrices like surface water and wastewater. nano-lab.com.tr The U.S. Environmental Protection Agency (EPA) has established several IC-based methods (e.g., Method 300.1, 317, 326, and 302) for monitoring bromate and its precursor, bromide. thermofisher.com Advanced techniques like Two-Dimensional Ion Chromatography (2D-IC) enhance separation and detection in complex samples. thermofisher.com Combining IC with inductively coupled plasma mass spectrometry (IC-ICP-MS) offers even lower detection limits, reaching levels as low as 0.12 µg/L for bromide. iheg.org.cn

Spectrophotometric Methods

Spectrophotometric techniques offer a simpler and faster alternative for bromide determination. nano-lab.com.tr These methods are based on the reaction of bromide to form a colored compound, the absorbance of which is measured to determine its concentration. A common approach involves the oxidation of bromide to bromine, which then reacts with a chromogenic reagent like phenol (B47542) red or methylene (B1212753) blue. rsc.orguci.edu For instance, in the phenol red method, the oxidation of bromide and subsequent bromination of phenol red at a buffered pH of 4.5–4.7 produces a color change from reddish to violet, depending on the bromide concentration. uci.edu Another method uses the decolorization of methylene blue by bromine, which is generated from the oxidation of bromide by bromate in acidic conditions. rsc.orgresearchgate.net While generally less sensitive than IC, spectrophotometric methods are valuable for rapid screening. nano-lab.com.tr

Electrochemical Methods